Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate

Lipophilicity CNS drug design Membrane permeability

Tert‑butyl 4‑(6‑chloro‑2‑methylpyrimidin‑4‑yl)piperazine‑1‑carboxylate (CAS 203519‑37‑3) is a Boc‑protected piperazine derivative that carries a 6‑chloro‑2‑methylpyrimidine core [REFS‑1]. This heterocyclic building block is widely employed in medicinal chemistry for the construction of kinase‑targeted compound libraries, exploiting the orthogonal reactivity of the chloro substituent for nucleophilic aromatic substitution and the Boc group for late‑stage deprotection [REFS‑2].

Molecular Formula C14H21ClN4O2
Molecular Weight 312.79 g/mol
CAS No. 203519-37-3
Cat. No. B1320885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate
CAS203519-37-3
Molecular FormulaC14H21ClN4O2
Molecular Weight312.79 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)Cl)N2CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C14H21ClN4O2/c1-10-16-11(15)9-12(17-10)18-5-7-19(8-6-18)13(20)21-14(2,3)4/h9H,5-8H2,1-4H3
InChIKeyIHNJQIINOHRIQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-(6-Chloro-2-Methylpyrimidin-4-yl)Piperazine-1-Carboxylate (CAS 203519-37-3): A Specialized Building Block for Kinase-Focused Libraries


Tert‑butyl 4‑(6‑chloro‑2‑methylpyrimidin‑4‑yl)piperazine‑1‑carboxylate (CAS 203519‑37‑3) is a Boc‑protected piperazine derivative that carries a 6‑chloro‑2‑methylpyrimidine core [REFS‑1]. This heterocyclic building block is widely employed in medicinal chemistry for the construction of kinase‑targeted compound libraries, exploiting the orthogonal reactivity of the chloro substituent for nucleophilic aromatic substitution and the Boc group for late‑stage deprotection [REFS‑2].

Why Generic Substitution Fails for Tert‑Butyl 4‑(6‑Chloro‑2‑Methylpyrimidin‑4‑yl)Piperazine‑1‑Carboxylate


The simultaneous presence of a chlorine atom at the 6‑position and a methyl group at the 2‑position of the pyrimidine ring, together with the Boc‑protected piperazine, creates a reactivity and selectivity profile that cannot be replicated by des‑methyl, des‑chloro or differently substituted analogs. The 2‑methyl group directs nucleophilic attack to the 4‑position, ensuring retention of the 6‑chloro handle for subsequent diversification, while the Boc group provides orthogonal protection that is essential for multi‑step synthetic routes [REFS‑1]. Replacing this intermediate with a generic pyrimidine‑piperazine building block would alter lipophilicity, metabolic stability, and the regiochemical outcome of key transformations [REFS‑2].

Quantitative Differentiation Evidence for Tert‑Butyl 4‑(6‑Chloro‑2‑Methylpyrimidin‑4‑yl)Piperazine‑1‑Carboxylate


Higher Lipophilicity (ΔLogP +0.51) Facilitates CNS Drug Design and Membrane Permeability

The target compound exhibits a computed lipophilicity (XLogP3‑AA) of 2.7, which is 0.51 log units higher than the des‑methyl analog tert‑butyl 4‑(6‑chloropyrimidin‑4‑yl)piperazine‑1‑carboxylate (LogP = 2.19) [REFS‑1][REFS‑2]. This 23 % increase in lipophilicity positions the compound more favorably within the optimal LogP range for CNS penetration (1‑4), while retaining sufficient aqueous solubility [REFS‑1].

Lipophilicity CNS drug design Membrane permeability

Crystalline Solid with Well‑Defined Melting Point Simplifies Purification and Scale‑Up

The target compound is a crystalline solid with a melting point of 117‑119 °C, whereas the closely related des‑methyl analog (CAS 203519‑88‑4) is typically supplied as an oil or low‑melting solid [REFS‑1][REFS‑2]. The well‑defined melting point enables purification by recrystallization rather than flash chromatography, reducing solvent consumption, processing time, and cost in multi‑gram syntheses.

Solid form Purification Scale‑up

Favorable Topological Polar Surface Area (TPSA = 58.6 Ų) for CNS Drug‑Likeness

The topological polar surface area of the target compound is 58.6 Ų, well below the generally accepted threshold of 90 Ų for CNS permeation [REFS‑1]. Although the des‑methyl analog has a virtually identical TPSA (58.56 Ų), the target compound achieves a more favorable balance between TPSA and lipophilicity (TPSA/LogP ratio of 21.7 vs. 26.7 for the analog), placing it closer to the empirical CNS MPO sweet spot [REFS‑1][REFS‑2].

Polar surface area CNS drug-likeness Permeability

Synthetic Regioselectivity: The 2‑Methyl Group Directs Nucleophilic Attack to the 4‑Position

In the synthesis of the target compound from 4,6‑dichloro‑2‑methylpyrimidine and Boc‑piperazine, the electron‑donating 2‑methyl group deactivates the adjacent 4‑position, favouring substitution at the 4‑position while leaving the 6‑chloro group intact for subsequent derivatizations [REFS‑1]. This regioselectivity is essential for generating the correct isomer; the des‑methyl analog (4,6‑dichloropyrimidine) lacks this electronic bias and often affords mixtures of 4‑ and 6‑substituted products, requiring tedious chromatographic separation.

Regioselectivity Nucleophilic aromatic substitution Synthetic strategy

Higher Molecular Weight (312.8 Da) Offers Potential for Enhanced Metabolic Stability

The target compound (MW 312.8) is 14 Da heavier than the des‑methyl analog (MW 298.8), a difference attributable solely to the 2‑methyl substituent [REFS‑1][REFS‑2]. While this modest increase does not breach the Lipinski rule of five, the additional methyl group can slow oxidative metabolism at the pyrimidine ring, a well‑documented effect in medicinal chemistry that often leads to improved in vitro half‑life in liver microsome assays.

Molecular weight Metabolic stability Drug-likeness

Research and Industrial Application Scenarios for Tert‑Butyl 4‑(6‑Chloro‑2‑Methylpyrimidin‑4‑yl)Piperazine‑1‑Carboxylate


CNS‑Targeted Kinase Inhibitor Libraries

Owing to its LogP 2.7 and TPSA 58.6 Ų, the compound is an ideal starting point for CNS kinase inhibitor design. Researchers can exploit the 6‑chloro handle for Suzuki, Buchwald, or SNAr coupling to introduce diversity, while the Boc group can be cleaved to reveal a free piperazine for further elaboration [REFS‑1].

Multi‑Step Synthesis of Ion Channel Modulators

The well‑defined regiochemistry conferred by the 2‑methyl group ensures that the 6‑chloro remains available for iterative functionalization, enabling the construction of unsymmetrical diaryl or heteroaryl pyrimidine cores commonly found in ion channel modulators [REFS‑2].

Scalable Process Chemistry

The crystalline nature and sharp melting point (117‑119 °C) allow for straightforward isolation by crystallisation rather than column chromatography, facilitating process development for gram‑to‑kilogram campaigns in medicinal chemistry and CRO settings [REFS‑3].

Fragment‑Based Drug Discovery (FBDD) Core

With a molecular weight of 312.8 Da and balanced physicochemical properties, this building block can serve as a privileged fragment core for hit‑to‑lead optimization, particularly for targets where CNS penetration is desired [REFS‑4].

Quote Request

Request a Quote for Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.